molecular formula C8H14O2 B072192 Cycloheptanecarboxylic acid CAS No. 1460-16-8

Cycloheptanecarboxylic acid

Cat. No.: B072192
CAS No.: 1460-16-8
M. Wt: 142.2 g/mol
InChI Key: VZFUCHSFHOYXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanecarboxylic acid is an intriguing chemical compound that belongs to the class of organic compounds known as cycloalkanes. It features a seven-membered carbon ring structure (cycloheptane) attached to a carboxylic acid group. The molecular formula of this compound is C₈H₁₄O₂, and it has a molar mass of approximately 142.20 g/mol . This compound is typically found as a white or off-white crystalline powder at room temperature .

Scientific Research Applications

Cycloheptanecarboxylic acid has several applications in scientific research:

Safety and Hazards

Cycloheptanecarboxylic acid, like other carboxylic acids, must be handled with care due to its corrosive nature . Direct contact with the skin or eyes can cause irritation and burns . Hence, the use of appropriate personal protective equipment, such as gloves and safety goggles, is recommended when handling this compound .

Preparation Methods

Cycloheptanecarboxylic acid can be synthesized through various methods in a laboratory setting. One of the most common methods involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Cycloheptanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

    Reduction: The carboxylic acid group can be reduced to form cycloheptanol.

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Amide Formation: Reaction with amines to form amides.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed from these reactions include esters, amides, alcohols, and carbon dioxide .

Comparison with Similar Compounds

Cycloheptanecarboxylic acid can be compared with other similar compounds such as cyclohexanecarboxylic acid and cyclooctanecarboxylic acid. The primary difference lies in the ring size:

    Cyclohexanecarboxylic acid: Features a six-membered carbon ring.

    Cyclooctanecarboxylic acid: Features an eight-membered carbon ring.

This compound’s seven-membered ring provides a unique balance of structural rigidity and reactivity, making it distinct from its six- and eight-membered counterparts .

Properties

IUPAC Name

cycloheptanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUCHSFHOYXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163256
Record name Cycloheptanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-16-8
Record name Cycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1460-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEPTANECARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloheptanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cycloheptanecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865KG6BK6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cycloheptanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Cycloheptanecarboxylic acid
Reactant of Route 4
Cycloheptanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Cycloheptanecarboxylic acid
Reactant of Route 6
Cycloheptanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.